1-Bromo-2,4,5-trifluoro-3-methylbenzene
Overview
Description
1-Bromo-2,4,5-trifluoro-3-methylbenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,5-trifluoro-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trifluoro-3-methylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4,5-trifluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,4,5-trifluoro-3-methylphenol .
Scientific Research Applications
1-Bromo-2,4,5-trifluoro-3-methylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new pharmaceutical compounds due to its unique chemical properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4,5-trifluoro-3-methylbenzene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the methyl group.
1-Bromo-3,4,5-trifluoro-2-methylbenzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness
1-Bromo-2,4,5-trifluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with a methyl group, makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-2,4,5-trifluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARJTTMEOKZEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555107 | |
Record name | 1-Bromo-2,4,5-trifluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112822-82-9 | |
Record name | 1-Bromo-2,4,5-trifluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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